N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
説明
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-18-9-11-20(12-10-18)27-22(30)16-29-15-21(19-7-5-4-6-8-19)23-24(29)25(31)28(17-26-23)13-14-32-2/h4-12,15,17H,3,13-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVSSGEVHOQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer and inflammatory diseases. This article reviews its biological activity based on current research findings, including case studies and relevant data tables.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 420.46 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
The biological activity of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is primarily attributed to its interaction with specific enzyme targets and cellular pathways:
- Inhibition of Myeloperoxidase (MPO) : Research indicates that compounds with similar structures exhibit potent inhibition of MPO, an enzyme implicated in inflammatory responses and autoimmune diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting cancer cell metabolism and proliferation pathways. The pyrrolo[3,2-d]pyrimidine moiety is known for its potential in anticancer drug development due to its ability to modulate kinase activity .
Study 1: Anticancer Efficacy
In a study published in Cancer Research, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index for further development .
Study 2: Inflammatory Response Modulation
A preclinical evaluation highlighted the compound's ability to reduce MPO activity in lipopolysaccharide-stimulated macrophages. This study found that treatment with the compound led to a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Hepatic via CYP enzymes |
| Excretion | Renal |
科学的研究の応用
Antitumor Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), which are crucial in tumor angiogenesis and growth. These compounds have shown promise as potential antiangiogenic and antitumor agents through their ability to inhibit tumor vascularization and growth .
Comprehensive biological activity studies are essential for elucidating the pharmacological profile of this compound. Screening against various biological targets, including enzymes and cell lines, can help identify therapeutic applications. The presence of specific functional groups in the compound may enhance its interaction with biological molecules, potentially leading to novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies
Exploring the structure-activity relationships of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves synthesizing analogs with slight modifications to understand which structural features contribute to its biological activity. This approach can optimize its pharmacological profile and improve efficacy against targeted diseases.
Physicochemical Properties Investigation
Understanding the physicochemical properties of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is crucial for its development as a pharmaceutical agent. Key properties include:
| Property | Description |
|---|---|
| Solubility | Investigating solubility in various solvents is vital for formulation development. |
| Stability | Assessing thermal and chemical stability under different conditions helps predict shelf-life and efficacy. |
| Lipophilicity | Understanding how the compound partitions between aqueous and lipid phases informs on absorption and bioavailability. |
Material Science Applications
The unique molecular structure of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide suggests potential applications in material science due to its electronic and optical properties derived from conjugated systems and heteroatoms. Investigating these properties could lead to advancements in organic electronics or photonic materials.
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that similar pyrrolo[3,2-d]pyrimidine derivatives exhibited significant inhibition of tumor cell proliferation in vitro, suggesting that N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-pheny...] may have comparable effects .
- Biological Target Screening : Initial screenings against various cancer cell lines revealed promising results for compounds with similar structures, indicating potential pathways for further investigation into their therapeutic applications .
類似化合物との比較
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Differences
Core Heterocycle Modifications
- Target Compound vs. Compound 24: Replacing the pyrrolo ring with a thieno moiety (S vs. N) alters electronic properties and hydrogen-bonding capacity. The thieno analog in exhibits a lower molecular weight (369.44 g/mol) and distinct IR/NMR profiles (e.g., 1,730 cm⁻¹ C=O stretch) .
- Chromen-4-one Hybrid (Example 83): Incorporation of a fused chromenone system introduces planar aromaticity, likely enhancing intercalation with nucleic acids or kinases .
Substituent Effects
- 4-Ethylphenyl vs.
- 2-Methoxyethyl vs. 3-Methoxypropyl : The longer methoxypropyl chain in may reduce steric hindrance, favoring deeper binding pocket penetration.
Hydrogen-Bonding Patterns
As discussed in , the acetamide group in the target compound serves as both H-bond donor (NH) and acceptor (C=O), critical for target interactions. Comparatively, the thiazole-containing analog () may form stronger H-bonds via its heterocyclic N and S atoms .
準備方法
Cyclocondensation of Dichloroacrylonitrile Derivatives
A patent by Haobaoyu et al. (CN110386936B) describes the synthesis of pyrrolopyrimidine derivatives via cyclocondensation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) with formamidine acetate under basic conditions. This method achieves a 90.2% yield for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating scalability and efficiency. Adapting this protocol, the C7 phenyl group can be introduced via Suzuki-Miyaura coupling using phenylboronic acid prior to cyclization.
Reaction Conditions :
One-Pot Three-Component Synthesis
A one-pot method reported by Chemistry of Heterocyclic Compounds utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with TBAB catalyst. This approach constructs the pyrrolo[2,3-d]pyrimidine skeleton in 85–92% yield under mild conditions (50°C, 4–6 hours). Modifications to this protocol, such as substituting arylglyoxals with phenyl-substituted analogs, could facilitate the direct incorporation of the C7 phenyl group.
Installation of the Acetamide Side Chain
Activation of the C5 Position
The C5 hydrogen of the pyrrolopyrimidine core is functionalized via radical bromination or palladium-catalyzed C–H activation. Bromination using N-bromosuccinimide (NBS) in CCl4 under UV light provides the 5-bromo derivative, which undergoes nucleophilic substitution with potassium phthalimide. Subsequent hydrazinolysis yields the primary amine, which is acylated with bromoacetyl bromide.
Amide Coupling with 4-Ethylaniline
The bromoacetyl intermediate is coupled with 4-ethylaniline using EDC/HOBt in dichloromethane. A study on analogous acetamides (e.g., CID 1170229) reports yields of 75–85% under these conditions. Critical parameters include stoichiometric control (1:1.2 ratio of acylating agent to amine) and reaction monitoring via HPLC to prevent over-acylation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Optimization
Reverse-phase chromatography (acetonitrile/water, 5:95) achieves >99% purity, as demonstrated in CN114835765B.
Comparative Analysis of Synthetic Routes
Q & A
Q. Structural Comparison of Analogous Compounds
| Compound Substituent | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Ethylphenyl (target compound) | COX-2 | 15 | Enhanced selectivity vs. NSAIDs |
| 4-Chlorophenyl analog | LOX-5 | 18 | Moderate anti-inflammatory activity |
| 3-Methoxyethyl variant | MCF-7 cells | 20 | Reduced cytotoxicity vs. parent |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability, structural analogs, or metabolite interference. Steps to address discrepancies:
Validate assay conditions : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa), enzyme isoforms, and buffer pH .
Characterize metabolites : Use LC-MS to identify active/inactive derivatives formed during incubation .
Compare structural analogs : Synthesize derivatives with single substituent changes (e.g., ethyl → methyl) to isolate contributing groups .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR (1H/13C) : Assigns proton environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) and confirms regiochemistry of the pyrrolopyrimidine core .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and acetamide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 444.49 for [M+H]⁺) and detects synthetic byproducts .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
Optimization requires balancing steric effects and electronic activation:
Solvent selection : Use DMF for polar intermediates or toluene for Friedel-Crafts alkylation steps .
Catalyst screening : Test Pd(OAc)₂ for Suzuki couplings or DBU for cyclization reactions .
Step-wise monitoring : Employ TLC (Rf = 0.3–0.5 in EtOAc/hexane) or HPLC to isolate intermediates before side reactions occur .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Pyrrolopyrimidine cyclization | Ethyl acetoacetate, 80°C, 12h | 65% → 82% with DBU |
| Acetamide coupling | EDC/HOBt, RT, 6h | 50% → 75% in DMF |
Basic: How do phenyl ring substituents influence solubility and formulation?
Methodological Answer:
- Polar groups (e.g., methoxy) : Increase aqueous solubility via hydrogen bonding (e.g., 2-methoxyethyl boosts solubility by 30% in PBS) .
- Lipophilic groups (e.g., ethyl) : Improve lipid bilayer penetration but reduce solubility in polar solvents .
- Formulation strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions to mitigate precipitation in biological assays .
Advanced: How to evaluate structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., VEGFR2) using AutoDock Vina to prioritize substituents .
Mutagenesis studies : Replace key residues (e.g., Asp1046 in VEGFR2) to validate binding hypotheses .
Kinase profiling panels : Screen against 50+ kinases to identify off-target effects (e.g., unexpected inhibition of JAK2) .
Q. Kinase Inhibition Profile
| Kinase | % Inhibition (10 µM) | Structural Determinants |
|---|---|---|
| VEGFR2 | 92% | Methoxyethyl H-bonding |
| JAK2 | 45% | Hydrophobic pocket interactions |
| CDK4 | <10% | Steric clash with core |
Basic: What computational tools predict metabolic stability?
Methodological Answer:
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethylphenyl hydroxylation) .
- Phase II conjugation : Simulate glucuronidation with GLORYx, focusing on acetamide and methoxy groups .
Advanced: How to address low thermal stability during storage?
Methodological Answer:
- DSC/TGA analysis : Determine decomposition onset temperature (e.g., 180°C) and hygroscopicity .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide group .
- Stabilizing excipients : Add trehalose (5% w/v) to amorphous formulations, improving shelf life by 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
